(1S,4S,5S)-5-Phenylbicyclo[2.2.1]heptan-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1S,4S,5S)-5-Phenylbicyclo[2.2.1]heptan-2-one is a useful research compound. Its molecular formula is C13H14O and its molecular weight is 186.254. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Chemical Reactions
(1S,4S,5S)-5-Phenylbicyclo[2.2.1]heptan-2-one and its derivatives are primarily used in chemical synthesis and stereochemical studies. One study details the synthesis of methyl 2-exo-cyano-3-exo-phenyl-5,6-endo(epoxybicyclo[2.2.1]heptane-2-endo-carboxylates in enantiomerically pure form, showcasing the compound's utility in creating enantiomerically pure substances (Cativiela, Avenoza, & Peregrina, 1993). Another study involves the transformation of (1R,5S)-3-Phenylsulfenyl-6,6-dimethylbicyclo[3.1.1]heptanone into a key intermediate for the chiral synthesis of elemanoids, indicating its role in complex organic syntheses (Kato, Vogler, Tooyama, & Yoshikoshi, 1990).
Chiroptical Properties
The compound is also significant in studies of circular dichroism, particularly in derivatives of 5,6-dimethylidenebicyclo[2.2.1]hept-2-yl systems. These studies explore the chiroptical properties of the compound and its derivatives, contributing to the understanding of stereochemistry (Zhichen, Schwager, Carrupt, & Vogel, 1988).
Polymer Chemistry
There is also research into the polymerization of related compounds, such as 1-Oxo-2,6,7-trioxa-1-phosphabicyclo[2.2.1]heptane. These studies show potential applications in creating biodegradable polymers for medical use (Gehrmann & Vogt, 1981).
Pharmaceutical Applications
In pharmaceutical applications, compounds related to this compound are used as building blocks. For instance, enantiomerically pure 1-Methyl-7-oxabicyclo[2.2.1]heptan-2-one, a related compound, has been applied in the total synthesis of terpenoids, demonstrating the compound's relevance in creating complex, biologically active molecules (Yu, 2005).
Mechanism of Action
Target of Action
The primary targets of the compound (1S,4S,5S)-5-Phenylbicyclo[2.2.1]heptan-2-one, also known as EN300-7443010, are currently unknown
Action Environment
The action, efficacy, and stability of EN300-7443010 can be influenced by various environmental factors . These may include the physiological environment within the body (such as pH and temperature), the presence of other molecules, and external factors like light and temperature. Understanding these influences is crucial for predicting the compound’s behavior in a biological system.
Properties
IUPAC Name |
(1S,4S,5S)-5-phenylbicyclo[2.2.1]heptan-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14O/c14-13-8-10-6-11(13)7-12(10)9-4-2-1-3-5-9/h1-5,10-12H,6-8H2/t10-,11-,12+/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XOHWKOXIHVCUJO-SDDRHHMPSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC(C1CC2=O)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]2C[C@@H]([C@@H]1CC2=O)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.